molecular formula C32H50O6 B1245617 Phyllactone B

Phyllactone B

Cat. No. B1245617
M. Wt: 530.7 g/mol
InChI Key: ASNLHWDCHRXQBN-XBUXYCNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllactone B is a natural product found in Carteriospongia foliascens with data available.

Scientific Research Applications

Cytotoxic Activity

Research has indicated that compounds structurally similar to Phyllactone B show significant cytotoxic activities. For instance, Caylobolide B, an analogue of the macrolactone caylobolide A isolated from marine cyanobacteria, displayed cytotoxic activity against colorectal adenocarcinoma and cervical carcinoma cells (Salvador, Paul & Luesch, 2010). Similarly, scalarane-type sesterterpenoids isolated from the marine sponge Dysidea sp., including 12-epi-phyllactone D/E, showed significant cytotoxicity against the MDA-MB-231 cancer cell line (Shin, Son, Choi & Lee, 2021).

Antiviral Activity

Phyllaemblicin B, a compound related to Phyllactone B and isolated from Phyllanthus emblica, demonstrated notable antiviral activities against Coxsackie virus B3, a contributor to viral myocarditis. It inhibited virus-mediated cytopathic effects on HeLa cells and reduced cardiac viral titers in myocarditic mice (Wang et al., 2009).

Potential in Material Science

Polyhydroxyalkanoate-based diblock copolymers, which may include structural elements similar to Phyllactone B, have been synthesized for potential applications as biocompatible nanovectors in drug delivery systems. These polymers have shown promising characteristics in terms of cytotoxicity studies and efficient uptake by cells, demonstrating their potential as drug-delivery systems (Barouti et al., 2015).

properties

Product Name

Phyllactone B

Molecular Formula

C32H50O6

Molecular Weight

530.7 g/mol

IUPAC Name

[(3S,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-13-yl] 3-hydroxypentanoate

InChI

InChI=1S/C32H50O6/c1-8-19(33)15-25(35)38-24-17-22-30(5)13-10-12-29(4,9-2)21(30)11-14-31(22,6)23-16-20(34)26-18(3)37-28(36)27(26)32(23,24)7/h18-24,33-34H,8-17H2,1-7H3/t18-,19?,20+,21-,22+,23-,24+,29-,30-,31+,32+/m0/s1

InChI Key

ASNLHWDCHRXQBN-XBUXYCNHSA-N

Isomeric SMILES

CCC(CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2([C@H]4[C@]1(C5=C([C@@H](OC5=O)C)[C@@H](C4)O)C)C)(C)CC)C)O

Canonical SMILES

CCC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(OC5=O)C)C(C4)O)C)C)(C)CC)C)O

synonyms

phyllactone A
phyllactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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